
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine” is a member of pyrroles . It has a molecular formula of C13H16N2 and a molecular weight of 200.28 .
Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 367.3±42.0 °C, and its predicted density is 1.05±0.1 g/cm3 . The predicted pKa value is 3.65±0.10 .Scientific Research Applications
Antimicrobial Applications
One significant application of pyrrole derivatives closely related to 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine is their antimicrobial activity. Novel pyrrole chalcone derivatives have been synthesized and demonstrated to possess good antibacterial and antifungal activity. This antimicrobial activity is attributed to the presence of the heterocyclic ring in their structure, and the introduction of methoxy groups has been shown to increase this activity. Such derivatives provide an interesting template for the synthesis of new antimicrobial agents and may aid in the design of new therapeutic tools (Hublikar et al., 2019).
Chemical Synthesis and Reactivity
Research has explored the synthesis and reactivity of pyrrole derivatives, including the synthesis of novel α-methoxylmethyl pyrrole compounds through various chemical reactions such as the Knorr condensation reaction. These studies provide insights into the chemical properties and potential applications of such compounds in more complex chemical syntheses (Jiao Li, 2010).
Photophysical Properties
Pyrrole derivatives have been studied for their photophysical properties, including the synthesis of asymmetric dihetarylethenes based on pyrrole and thiophene derivatives that exhibit photochromic and fluorescent properties in solution. Such properties are of interest for applications in material science, including the development of photoresponsive materials (Shepelenko et al., 2014).
Electropolymerization Applications
The electropolymerization and electrocopolymerization of pyrrole derivatives have been investigated for improving the properties of polymerized poly(pyrrole) layers. This research is relevant for the development of advanced materials with enhanced electrical and surface properties, with potential applications in electronics and coatings (Schneider et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine primarily targets specific enzymes or receptors within the cell. These targets are often proteins that play crucial roles in cellular processes. For instance, compounds with similar structures have been shown to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase, which are essential for bacterial cell wall synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding to the active sites of these enzymes. This binding can inhibit the enzyme’s activity, leading to a disruption in the normal biochemical processes. For example, inhibition of enoyl ACP reductase prevents the synthesis of fatty acids, which are vital components of the bacterial cell membrane .
Biochemical Pathways
By targeting and inhibiting key enzymes, 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine affects several biochemical pathways. Inhibition of enoyl ACP reductase disrupts the fatty acid synthesis pathway, leading to impaired cell membrane formation. Similarly, inhibition of dihydrofolate reductase affects the folate pathway, which is crucial for DNA synthesis and repair .
Pharmacokinetics
The pharmacokinetics of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability depends on its ability to be absorbed into the bloodstream, distributed to the target tissues, metabolized by liver enzymes, and excreted through the kidneys. Factors such as solubility, stability, and the presence of functional groups that can be metabolized influence these properties .
Result of Action
At the molecular level, the inhibition of target enzymes leads to a cascade of effects, including the accumulation of substrate molecules and depletion of products. This disruption can result in cell death or impaired cell function. At the cellular level, this can manifest as reduced cell proliferation, increased apoptosis, or other forms of cell damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action .
properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)12-8-11(14)6-7-13(12)16-3/h4-8H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEBXYJBULSCQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)N)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354606 |
Source


|
| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |
CAS RN |
313701-97-2 |
Source


|
| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

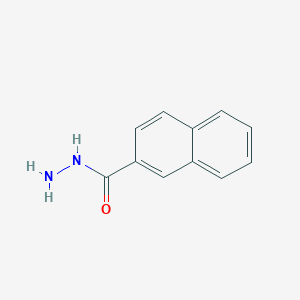
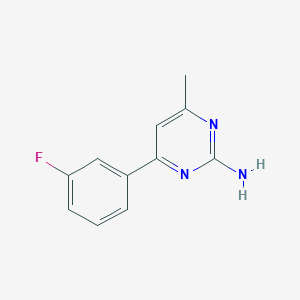
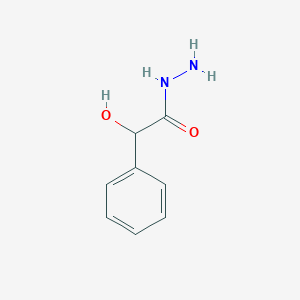
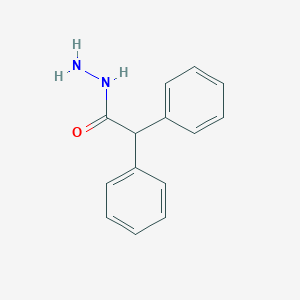
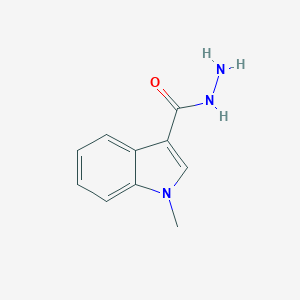
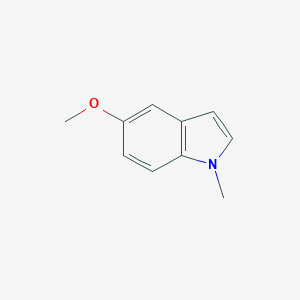


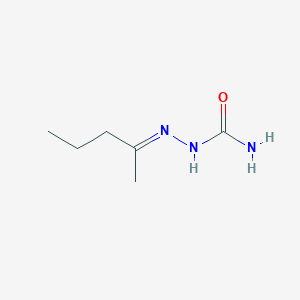

![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)

![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)
![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)